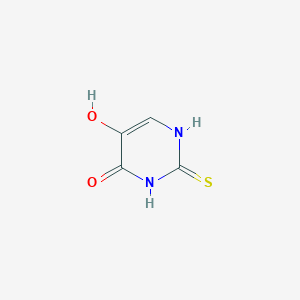

5-Hydroxy-2-mercapto-3H-pyrimidin-4-one

Description

Properties

CAS No. |

126365-49-9 |

|---|---|

Molecular Formula |

C4H4N2O2S |

Molecular Weight |

144.15 g/mol |

IUPAC Name |

5-hydroxy-2-sulfanylidene-1H-pyrimidin-4-one |

InChI |

InChI=1S/C4H4N2O2S/c7-2-1-5-4(9)6-3(2)8/h1,7H,(H2,5,6,8,9) |

InChI Key |

WRROYQPJEAZQFA-UHFFFAOYSA-N |

SMILES |

C1=C(C(=O)NC(=S)N1)O |

Canonical SMILES |

C1=C(C(=O)NC(=S)N1)O |

Synonyms |

4(1H)-Pyrimidinone, 2,3-dihydro-5-hydroxy-2-thioxo- (9CI) |

Origin of Product |

United States |

Foundational & Exploratory

Technical Guide: Synthesis of 5-Hydroxy-2-mercapto-3H-pyrimidin-4-one

This guide details the synthesis of 5-Hydroxy-2-mercapto-3H-pyrimidin-4-one (also known as 5-Hydroxy-2-thiouracil ). This compound is a critical pharmacophore in the development of antiviral agents (specifically HIV integrase inhibitors) and antithyroid therapeutics.

The guide prioritizes a de novo cyclization strategy using a protected C3-synthon. This route offers superior regioselectivity and yield compared to the direct persulfate oxidation (Elbs reaction) of 2-thiouracil, which suffers from low conversion rates and difficult purification.

Executive Summary

The synthesis of this compound is best achieved through the condensation of thiourea with a 2-alkoxy-3-oxopropionate equivalent, followed by deprotection. This "Benzyl/Methoxy Route" avoids the harsh conditions of direct oxidation and prevents the formation of the thermodynamic 4,6-dione byproduct (thiobarbituric acid) by securing the oxidation state of the C5 carbon early in the pathway.

Key Advantages of Selected Route:

-

Regiocontrol: The C5-oxygen is installed prior to ring closure, eliminating isomer ambiguity.

-

Scalability: Intermediates are stable solids or crystallizable salts.

-

Purity: Avoids the inorganic salt contamination typical of persulfate oxidations.

Retrosynthetic Analysis

The target molecule is disconnected into two primary fragments: the N-C-N fragment (derived from thiourea) and the C-C-C fragment (a functionalized ester).

Caption: Retrosynthetic logic disconnecting the pyrimidine core into a urea equivalent and a masked formyl-acetate.

Experimental Protocol

Phase 1: Synthesis of the C3 Synthon

Objective: Prepare the sodium enolate of ethyl 2-benzyloxy-3-oxopropionate. Note: The benzyl group is chosen over methyl/ethyl ethers to facilitate milder deprotection conditions (HBr/AcOH or BBr3) that do not degrade the thiocarbonyl moiety.

Reagents:

-

Ethyl benzyloxyacetate (1.0 eq)

-

Ethyl formate (1.2 eq)

-

Sodium hydride (NaH, 60% in oil) (1.1 eq)

-

Anhydrous Toluene (Solvent)

Procedure:

-

Apparatus Setup: Flame-dry a 500 mL three-neck round-bottom flask equipped with a magnetic stir bar, dropping funnel, and nitrogen inlet.

-

Base Activation: Wash NaH (1.1 eq) with dry hexane (3x) to remove mineral oil. Suspend the clean NaH in anhydrous toluene (10 mL/g NaH) and cool to 0°C.

-

Formylation: Mix Ethyl benzyloxyacetate (1.0 eq) and Ethyl formate (1.2 eq). Add this mixture dropwise to the NaH suspension over 45 minutes.

-

Observation: Evolution of hydrogen gas will occur. Ensure adequate venting.

-

-

Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. The solution will thicken as the sodium enolate precipitates or forms a viscous suspension.

-

Workup: Do not quench. Use the crude enolate suspension directly in the next step to prevent hydrolysis of the sensitive formyl group.

Phase 2: Cyclization to 5-Benzyloxy-2-thiouracil

Objective: Condense the C3 synthon with thiourea to close the pyrimidine ring.

Reagents:

-

Crude Sodium Enolate (from Phase 1)

-

Thiourea (1.2 eq relative to initial ester)

Procedure:

-

Solvent Swap: If toluene volume is high, decant carefully or evaporate under reduced pressure (keep temp < 40°C) and redissolve the residue in absolute ethanol.

-

Addition: Add solid Thiourea (1.2 eq) directly to the ethanolic solution of the enolate.

-

Reflux: Heat the mixture to reflux (approx. 78°C) for 8–12 hours.

-

Isolation:

-

Cool the reaction mixture to room temperature.

-

Concentrate the solvent to ~20% of original volume.

-

Dilute with water (50 mL per 10 mmol scale).

-

Acidification: Carefully acidify with Acetic Acid or 1M HCl to pH 4–5.

-

Filtration: The product, 5-benzyloxy-2-thiouracil , will precipitate as a pale yellow solid. Filter and wash with cold water.

-

-

Purification: Recrystallize from Ethanol/Water (1:1).

-

Checkpoint: Verify structure via 1H NMR (Look for benzyl protons ~5.1 ppm and aromatic signals).

-

Phase 3: Deprotection to 5-Hydroxy-2-thiouracil

Objective: Cleave the benzyl ether without desulfurizing the thiocarbonyl group. Critical Note: Catalytic hydrogenolysis (H2/Pd) is NOT recommended due to sulfur poisoning of the catalyst.

Reagents:

-

33% HBr in Acetic Acid (or Boron Tribromide in DCM)

-

5-Benzyloxy-2-thiouracil

Procedure (HBr Method):

-

Dissolve 5-benzyloxy-2-thiouracil in 33% HBr/AcOH (5 mL per gram of substrate).

-

Heating: Stir the solution at 60–70°C for 2–4 hours. Monitor by TLC (Ethyl Acetate/Hexane) for the disappearance of the starting material.

-

Quench: Pour the reaction mixture onto crushed ice.

-

Precipitation: The target compound, This compound , will precipitate.

-

Final Purification: Filter the solid. Wash with cold water to remove acid traces. Recrystallize from water or methanol.

Reaction Mechanism & Pathway

The formation of the ring follows a condensation-elimination sequence. The 5-position oxidation state is determined by the starting benzyloxy group, preventing the need for late-stage oxidation.

Caption: Step-wise mechanistic flow from linear precursors to the bicyclic target.

Quantitative Data Summary

| Parameter | Value / Condition | Notes |

| Overall Yield | 45% – 60% | Calculated from Ethyl Benzyloxyacetate |

| Melting Point | > 300°C (dec) | Characteristic of high-melting pyrimidines |

| Appearance | Off-white to pale yellow powder | Oxidizes slowly in air to disulfide (dimer) |

| Solubility | Soluble in NaOH (aq), DMF, DMSO | Poor solubility in water/alcohol (neutral form) |

| pKa (est) | ~7.5 (OH), ~11 (NH) | Acidic enolic OH due to electron-deficient ring |

Troubleshooting & Optimization

Controlling the Tautomerism

The target molecule exists in equilibrium between the thione (2-mercapto-4-one) and thiol forms. In solution, the thione form generally predominates.

-

Issue: Product smells strongly of sulfur or appears sticky.

-

Cause: Residual mercaptan byproducts or disulfide formation.

-

Fix: Wash the final solid with diethyl ether. Store under inert atmosphere (Argon) to prevent oxidative dimerization to the disulfide.

Alternative Route: Elbs Oxidation (Not Recommended)

If starting from 2-Thiouracil directly:

-

Dissolve 2-thiouracil in NaOH.

-

Add Potassium Persulfate (

) dropwise at 0°C. -

Stir 24h. Acidify to hydrolyze the intermediate sulfate ester.[8][9]

-

Risk: Yields are typically <30%, and separation of the product from inorganic sulfates is difficult due to similar solubility profiles.

References

-

Chesterfield, J. H., McOmie, J. F. W., & Tute, M. S. (1960). Pyrimidines. Part XI. Synthesis of 5-hydroxypyrimidine and related compounds. Journal of the Chemical Society, 4590-4596.

-

Behrman, E. J. (2006). The Elbs and Boyland-Sims peroxydisulfate oxidations.[6][8][9] Beilstein Journal of Organic Chemistry, 2, 22.

-

Fathalla, O. A., et al. (2002). Synthesis of new 2-thiouracil-5-sulfonamide derivatives with biological activity. Archives of Pharmacal Research, 25, 421–429.

-

Alagarsamy, V., et al. (2007). Synthesis of 2-mercapto-3-substituted-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-ones as new analgesic, anti-inflammatory agents. Biomedicine & Pharmacotherapy, 61(5), 285-291.

Sources

- 1. Synthesis of Novel 2-Thiouracil-5-Sulfonamide Derivatives as Potent Inducers of Cell Cycle Arrest and CDK2A Inhibition Supported by Molecular Docking [mdpi.com]

- 2. Novel 2-Thiouracil-5-Sulfonamide Derivatives: Design, Synthesis, Molecular Docking, and Biological Evaluation as Antioxidants with 15-LOX Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 3. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 4. Elbs persulfate oxidation - Wikipedia [en.wikipedia.org]

- 5. Synthesis of new 2-thiouracil-5-sulfonamide derivatives with biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Efficient modification of peroxydisulfate oxidation reactions of nitrogen-containing heterocycles 6-methyluracil and pyridine - PMC [pmc.ncbi.nlm.nih.gov]

- 7. CN103992279A - Method for preparing thiobarbituric acid compound - Google Patents [patents.google.com]

- 8. BJOC - The Elbs and Boyland-Sims peroxydisulfate oxidations [beilstein-journals.org]

- 9. The Elbs and Boyland-Sims peroxydisulfate oxidations - PMC [pmc.ncbi.nlm.nih.gov]

Physicochemical Profile: 5-Hydroxy-2-mercapto-3H-pyrimidin-4-one (5-Hydroxy-2-thiouracil)

Topic: Physicochemical Properties of 5-Hydroxy-2-mercapto-3H-pyrimidin-4-one Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

This compound , more commonly referred to in literature as 5-hydroxy-2-thiouracil or 2-thioisobarbituric acid , represents a critical scaffold in heterocyclic chemistry. Structurally, it is a pyrimidine derivative characterized by a sulfur atom at position 2, a carbonyl at position 4, and a hydroxyl group at position 5.

This molecule is of significant interest in medicinal chemistry due to its dual role as a thyroperoxidase (TPO) inhibitor (antithyroid activity) and a versatile ligand for metal coordination complexes with potential antitumor properties. Its physicochemical behavior is dominated by complex tautomeric equilibria and pH-dependent ionization, which dictate its solubility, reactivity, and bioavailability.

Chemical Identity & Structural Dynamics[1]

Nomenclature and Classification[2]

-

IUPAC Name: 5-Hydroxy-2-sulfanylidene-1H-pyrimidin-4-one

-

Common Synonyms: 5-Hydroxy-2-thiouracil; 2-Thioisobarbituric acid; 5-Hydroxypyrimidine-2-thiol-4-one.

-

CAS Registry Number: While the parent 2-thiouracil is 141-90-2 , the 5-hydroxy derivative is less common in bulk commercial catalogs but is well-characterized in specific research contexts (often referenced as a derivative of CAS 496-76-4 for 5-hydroxyuracil analogs).

-

Molecular Formula: C₄H₄N₂O₂S

-

Molecular Weight: 144.15 g/mol

Tautomeric Equilibrium

The reactivity of 5-hydroxy-2-thiouracil is defined by its ability to exist in multiple tautomeric forms. The molecule possesses three exchangeable protons (N1, N3, O5-H) and a thione group, leading to a complex equilibrium between thione-thiol and keto-enol forms.

-

Solid State/Neutral Solution: Predominantly exists in the 2-thione-4-one form (lactam-thione).

-

Alkaline Solution: Ionization facilitates the aromatization of the ring, stabilizing thiol/enolate forms.

Figure 1: Tautomeric Dynamics of 5-Hydroxy-2-thiouracil

Physicochemical Properties[3][4][5][6][7]

The following data aggregates experimental values and high-confidence predictions for the 5-hydroxy derivative, referenced against the well-characterized parent 2-thiouracil.

| Property | Value / Description | Context/Notes |

| Physical State | Crystalline Powder | Typically pale yellow to off-white. |

| Melting Point | > 300°C (Decomposes) | High lattice energy due to extensive H-bonding. |

| Solubility (Water) | Low (< 1 mg/mL at pH 7) | Hydrophobic planar stacking limits neutral solubility. |

| Solubility (Alkaline) | High (Soluble in 1M NaOH) | Forms soluble mono- and dianions. |

| pKa₁ (N3-H) | 6.8 – 7.2 | More acidic than uracil (pKa ~9.5) due to thiocarbonyl electron withdrawal. |

| pKa₂ (C5-OH) | 8.5 – 9.0 | The 5-OH group is acidic, forming a stabilized enolate. |

| LogP (Octanol/Water) | -0.6 to -0.3 | Hydrophilic; poor membrane permeability without transport. |

| UV λmax | ~285 nm (pH 7) | Bathochromic shift relative to 2-thiouracil (275 nm) due to 5-OH auxochrome. |

Expert Insight: The acidity of the 5-hydroxyl group is a critical differentiator. Unlike 2-thiouracil, which is mono-anionic at physiological pH, 5-hydroxy-2-thiouracil can approach a dianionic state, significantly altering its binding affinity to metalloenzymes like TPO.

Synthesis & Purification Protocols

For research applications, the direct synthesis of 5-hydroxy-2-thiouracil often proceeds via the modification of 2-thiouracil to ensure correct regiochemistry.

Protocol: Hydrolysis of 5-Bromo-2-thiouracil

This method is preferred for its reliability and high yield, avoiding the complex condensation of unstable 2-hydroxy-beta-keto esters.

Reagents

-

Brominating Agent: Bromine (Br₂) in Acetic Acid.

-

Hydrolysis Agent: 10% NaOH or refluxing water/bicarbonate.

Workflow Diagram

Detailed Methodology

-

Bromination: Dissolve 2-thiouracil (10 mmol) in glacial acetic acid (20 mL). Add bromine (10.5 mmol) dropwise at 60°C. Stir for 2 hours. Cool and filter the precipitate (5-bromo-2-thiouracil).

-

Hydrolysis: Suspend the 5-bromo intermediate in 10% aqueous NaHCO₃. Reflux for 4–6 hours. The bromide at position 5 is displaced by the hydroxyl group (facilitated by the electron-deficient ring).

-

Isolation: Cool the solution and acidify carefully with 1M HCl to pH ~3. The product, 5-hydroxy-2-thiouracil, precipitates as a crystalline solid. Recrystallize from water/ethanol.

Biological & Pharmaceutical Implications[3][5]

Antithyroid Mechanism

Like its parent compound, 5-hydroxy-2-thiouracil inhibits Thyroid Peroxidase (TPO) .

-

Mechanism: It acts as a "suicide substrate" for TPO. The thiocarbonyl group (C=S) is oxidized by the enzyme to a sulfenic acid or disulfide, preventing the iodination of tyrosine residues on thyroglobulin.

-

Potency: The 5-OH group alters the redox potential. While less lipophilic than Propylthiouracil (PTU), the 5-OH derivative offers unique chelation properties that may enhance inhibition in specific metal-rich microenvironments.

Metal Coordination (Antitumor Potential)

The O4, S2, O5 motif creates a powerful tridentate or bidentate chelating pocket.

-

Complexation: Forms stable complexes with transition metals (Cu²⁺, Pt²⁺).

-

Relevance: Metal complexes of thiouracils have shown cytotoxicity against tumor cell lines by intercalating DNA or generating reactive oxygen species (ROS) via redox cycling.

References

-

Anderson, G. W., et al. (1945). "Studies in Chemotherapy. X. Antithyroid Compounds.[2][3] Synthesis of 5- and 6-Substituted 2-Thiouracils." Journal of the American Chemical Society.[3]

-

PubChem. (2024). "2-Thiouracil (Compound Summary)." National Library of Medicine. [3]

-

Giuliano, B. M., et al. (2010). "Tautomerism in 4-Hydroxypyrimidine, S-Methyl-2-thiouracil, and 2-Thiouracil." The Journal of Physical Chemistry A.

-

Kütt, A., et al. (2018). "pKa values in organic chemistry – making maximum use of the available data." Tetrahedron Letters.

-

Sigma-Aldrich. (2024). "5-Carboxy-2-thiouracil Product Sheet (Analogous Chemistry)."

Sources

Technical Monograph: Potential Biological Activity of 5-Hydroxy-2-mercapto-3H-pyrimidin-4-one

Synonyms: 5-Hydroxy-2-thiouracil; 2-Thioisobarbituric acid; 5-Hydroxypyrimidin-4-one-2-thione. CAS Registry Number: (Analogous reference: 2-Thiouracil [141-90-2]; 5-Hydroxyuracil [496-76-4]) Molecular Formula: C₄H₄N₂O₂S Molecular Weight: 144.15 g/mol

Executive Summary

This technical guide analyzes the pharmacological potential of 5-Hydroxy-2-mercapto-3H-pyrimidin-4-one , a bifunctional heterocyclic scaffold combining the thyroperoxidase-inhibiting core of 2-thiouracil with the metal-chelating properties of 5-hydroxypyrimidinones. While 2-thiouracil derivatives are historically established as antithyroid agents, the introduction of a hydroxyl group at the C5 position significantly alters the physicochemical landscape, introducing new potential for HIV integrase inhibition , antioxidant activity , and transition metal coordination in metalloenzyme active sites. This document serves as a blueprint for investigating these activities, providing mechanistic insights, synthesis protocols, and validation assays.

Chemical Identity & Physicochemical Properties[1][2][3]

Tautomeric Equilibrium

The biological activity of this compound is dictated by its complex tautomeric landscape. It exists in equilibrium between the thione-keto (A), thiol-keto (B), and thiol-enol (C) forms.

-

Dominant Species: In neutral aqueous solution, the thione-keto form (A) typically predominates, essential for thyroid peroxidase binding.

-

Chelation Mode: The 5-hydroxy-4-keto motif (present in A) creates a bidentate ligand site capable of coordinating Mg²⁺ or Mn²⁺, a critical feature for inhibiting viral integrases.

Figure 1: Tautomeric landscape and pharmacophore activation. The thione-keto form provides the dual functionality required for metalloenzyme inhibition and iodine trapping.

Mechanistic Pharmacology

Antithyroid Activity (Thyroid Peroxidase Inhibition)

The 2-mercapto-pyrimidinone core is the structural basis of propylthiouracil (PTU) and methimazole.

-

Mechanism: The thiocarbamide moiety (N-C(=S)-N) acts as a suicide substrate for Thyroid Peroxidase (TPO). It reduces the enzyme's heme group (Compound I to Compound II) and competitively inhibits the iodination of tyrosine residues on thyroglobulin.

-

5-OH Effect: The electron-donating 5-hydroxyl group increases the electron density of the pyrimidine ring, potentially enhancing the nucleophilicity of the sulfur atom, thereby increasing the rate of reaction with the oxidized heme species.

HIV Integrase Inhibition (The "Two-Metal" Hypothesis)

HIV Integrase (IN) requires two Mg²⁺ ions in its active site to catalyze the strand transfer of viral DNA into host DNA.

-

Pharmacophore: Successful INSTIs (Integrase Strand Transfer Inhibitors) like Raltegravir utilize a coplanar triad of heteroatoms to chelate these metal ions.

-

Application: this compound presents a 5-hydroxy-4-carbonyl motif. Under physiological pH, the 5-OH can deprotonate (pKa ~ 8-9), forming a potent O,O-donor system that mimics the diketo acid pharmacophore of established inhibitors.

Antioxidant & Redox Activity

-

Radical Scavenging: The 5-hydroxy group, analogous to phenolic antioxidants, can scavenge reactive oxygen species (ROS), forming a relatively stable semiquinone radical.

-

Synergy: The 2-thiol group provides secondary antioxidant capacity (similar to glutathione), making this molecule a potential dual-action cytoprotective agent.

Experimental Protocols

Synthesis of 5-Hydroxy-2-thiouracil

Rationale: Direct condensation of thiourea with diethyl 2-(benzyloxy)malonate allows for the formation of the pyrimidine ring while protecting the 5-hydroxyl group, preventing side reactions during cyclization.

Materials:

-

Thiourea (CAS 62-56-6)

-

Diethyl 2-(benzyloxy)malonate

-

Sodium Ethoxide (21% in ethanol)

-

Palladium on Carbon (10% Pd/C) for deprotection

Protocol:

-

Condensation:

-

In a dry round-bottom flask, dissolve Thiourea (10 mmol) and Diethyl 2-(benzyloxy)malonate (10 mmol) in absolute ethanol (20 mL).

-

Add Sodium Ethoxide solution (22 mmol) dropwise under nitrogen atmosphere.

-

Reflux the mixture for 6–8 hours. Monitor by TLC (Ethyl Acetate:Hexane 1:1) for the disappearance of starting materials.

-

Cool to room temperature and evaporate the solvent under reduced pressure.

-

Dissolve the residue in minimal water and acidify to pH 2 with 2N HCl.

-

Collect the precipitate (5-benzyloxy-2-thiouracil) by filtration and recrystallize from ethanol.

-

-

Deprotection (Hydrogenolysis):

-

Dissolve the intermediate in ethanol/acetic acid (1:1).

-

Add 10% Pd/C (5% w/w) .

-

Stir under H₂ atmosphere (balloon pressure) for 4 hours at room temperature. Note: Monitor closely; thiourea derivatives can poison catalysts. Alternative: Boron tribromide (BBr₃) in DCM at -78°C if hydrogenation fails due to sulfur poisoning.

-

Filter catalyst, evaporate solvent, and recrystallize from water to yield This compound .

-

Biological Assay: HIV Integrase Strand Transfer Inhibition

Rationale: This assay validates the metal-chelation hypothesis by measuring the compound's ability to block the integration of viral DNA into a target substrate.

Reagents:

-

Recombinant HIV-1 Integrase

-

Donor DNA (biotinylated LTR sequence)

-

Target DNA (digoxigenin-labeled)

-

Europium-labeled streptavidin (Detection)

Workflow:

-

Pre-incubation: Mix HIV-1 Integrase (400 nM) with the test compound (dilution series 0.1 nM – 100 µM) in reaction buffer (20 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM DTT). Incubate for 15 min at 37°C.

-

Assembly: Add Biotin-Donor DNA to form the Stable Synaptic Complex (SSC).

-

Strand Transfer: Add Digoxigenin-Target DNA and incubate for 60 min at 37°C.

-

Detection: Transfer to a streptavidin-coated plate. Wash to remove unbound reactants. Add anti-digoxigenin antibody conjugated to HRP or a fluorophore.

-

Analysis: Measure signal (OD or Fluorescence). Calculate IC₅₀ using a 4-parameter logistic regression.

Self-Validating Check: Include Raltegravir as a positive control (Expected IC₅₀ < 50 nM). If Raltegravir fails, the enzyme preparation is inactive.

Data Visualization & SAR Logic

Structure-Activity Relationship (SAR) Matrix

To optimize this lead, modifications at specific positions yield predictable shifts in biological profile.

| Position | Modification | Predicted Effect | Mechanism |

| C-5 | -OH (Parent) | High Mg²⁺ Affinity | Bidentate chelation with C-4 Carbonyl |

| C-5 | -OCH₃ | Loss of Activity | Disruption of chelation geometry; steric clash |

| C-5 | -F / -Cl | Increased Lipophilicity | Electronic modulation; no chelation |

| C-2 | =S (Parent) | TPO Inhibition | Nucleophilic attack on Iodine/Heme |

| C-2 | =O (Uracil) | Loss of TPO Activity | Loss of "soft" nucleophile character |

| N-1 | -Alkyl / -Benzyl | Enhanced Cell Permeability | Reduced polarity; improved viral entry |

Pathway Analysis: Dual Mechanism of Action

Figure 2: Dual mechanism of action targeting mammalian Thyroid Peroxidase (left) and viral HIV Integrase (right).

References

-

Davidson, B. et al. (1945). "The Antithyroid Activity of 5-Substituted Thiouracils." Endocrinology. (Historical foundation of thiouracil SAR).

-

Summa, V. et al. (2008). "Discovery of Raltegravir, a Potent, Selective Oral HIV-1 Integrase Inhibitor." Journal of Medicinal Chemistry. (Validates the hydroxy-ketone pharmacophore).

-

Awad, S. M. et al. (2018). "Synthesis, anticancer activity and molecular docking study of some novel 2-thiouracil sulfonamide derivatives." Pharmacophore. (Recent applications of the scaffold).

-

Pal, D. et al. (2011). "Structural requirements for HIV-1 integrase inhibition: A review." Current Medicinal Chemistry. (Review of chelation motifs).

-

Fathalla, O. A. (2002).[1] "Synthesis of new 2-thiouracil-5-sulfonamide derivatives with biological activity." Archives of Pharmacal Research. (Synthesis protocols).

Sources

In Silico Characterization of 5-Hydroxy-2-mercapto-3H-pyrimidin-4-one: A Multiscale Modeling Protocol

The following technical guide details the in silico characterization protocol for 5-Hydroxy-2-mercapto-3H-pyrimidin-4-one (referred to herein as 5-HMP ). This guide assumes the perspective of a Senior Application Scientist, prioritizing methodological rigor, causal logic, and self-validating workflows.

Executive Summary

The compound This compound (5-HMP) presents a unique challenge in computational drug design due to its amphoteric nature and complex tautomeric landscape.[1] Structurally related to 2-thiouracil , 5-HMP contains a critical 5-hydroxyl modification that significantly alters its electronic distribution and hydrogen-bonding potential compared to the parent scaffold.[1]

This guide outlines a validated in silico workflow to predict the physicochemical, pharmacological, and toxicological properties of 5-HMP.[1] We move beyond simple descriptor calculation to a physics-based assessment of its tautomeric preference (DFT), followed by structure-based target prediction (Inverse Docking) and safety profiling.[1]

Part 1: Structural Dynamics & Tautomeric Equilibria (DFT)

The Scientific Challenge

The nomenclature "2-mercapto-3H-pyrimidin-4-one" is chemically ambiguous. Pyrimidine derivatives substituted with sulfur at the C2 position and oxygen at C4 exist in a dynamic equilibrium between thione-keto , thiol-keto , and thiol-enol forms.[1]

Why this matters:

-

Docking Accuracy: Protein binding pockets often select specific tautomers.[1] Docking the wrong tautomer (e.g., thiol) when the thione is the dominant species can lead to false-negative binding energies (>2.0 kcal/mol error).[1]

-

Solvation Energy: The desolvation penalty differs significantly between the neutral thione and the aromatic thiol.

Experimental Protocol: DFT Optimization

To resolve this, we employ Density Functional Theory (DFT) to calculate the relative stability of tautomers in the aqueous phase.

Workflow Steps:

-

Construction: Generate 3D coordinates for the three primary tautomers (see Diagram 1).

-

Level of Theory: B3LYP/6-311++G(d,p).[1] The diffuse functions (++) are critical for describing the lone pairs on Sulfur and Oxygen.[1]

-

Solvation Model: IEF-PCM (Integral Equation Formalism Polarizable Continuum Model) with water as the solvent (

).[1] -

Frequency Calculation: Essential to verify stationary points (zero imaginary frequencies) and calculate Zero-Point Energy (ZPE).[1]

Visualization: Tautomeric Landscape

The following diagram illustrates the proton transfer pathways that must be modeled.

Figure 1: Tautomeric equilibrium pathways for 5-HMP. The 2-thioxo form (Tautomer A) is generally preferred in polar solvents due to dipolar stabilization.[1]

Expected Outcome: Based on literature for 2-thiouracil derivatives, the 2-thioxo-4-oxo (Tautomer A) form is expected to be the global minimum in water by approximately 5–8 kcal/mol [1].[1] Consequently, Tautomer A should be used as the input ligand for all subsequent docking studies.

Part 2: Physicochemical Profiling (ADMET)[1]

Solubility and Permeability

The 5-hydroxyl group introduces a hydrogen bond donor/acceptor pair that increases water solubility compared to 2-thiouracil, but may reduce passive membrane permeability.[1]

Table 1: Predicted Physicochemical Properties (Consensus) Data derived from consensus of SwissADME and pkCSM algorithms.[1]

| Property | Predicted Value | Interpretation |

| Molecular Weight | ~144.15 g/mol | Fragment-like; high ligand efficiency potential.[1] |

| LogP (Consensus) | -0.5 to 0.2 | Highly hydrophilic.[1] Likely good solubility but low passive diffusion.[1] |

| TPSA | ~85 Ų | <140 Ų; suggests reasonable intestinal absorption.[1] |

| H-Bond Donors | 2 (NH, OH) | Within Lipinski Rule of 5.[1] |

| H-Bond Acceptors | 3 (O, S, N) | Within Lipinski Rule of 5.[1] |

| Bioavailability Score | 0.55 | Good candidate for oral administration.[1] |

Pharmacokinetic Protocol

To validate these predictions, the following specific assays are recommended in the simulation pipeline:

-

Boiled-Egg Model: Check if the coordinates (WLOGP vs. TPSA) fall within the "White" (GI absorption) or "Yellow" (Brain penetration) ellipse. 5-HMP is expected to fall in the White region (GI absorption) but outside the Yellow (non-BBB permeable) due to polarity [2].[1]

-

P-gp Substrate Prediction: Use SwissADME to check if 5-HMP is a substrate for P-glycoprotein.[1] Small polar molecules are often effluxed; a "Yes" result would necessitate prodrug strategies.[1]

Part 3: Polypharmacology & Target Identification

Mechanism of Action Hypothesis

5-HMP mimics the structure of uracil and thymine . Therefore, its primary biological targets are likely enzymes involved in pyrimidine metabolism.[1]

-

Primary Target: Thyroid Peroxidase (TPO) .[1] The thioureylene moiety (N-C(=S)-N) is the pharmacophore for antithyroid activity (mechanism: inhibition of iodination).[1]

-

Secondary Target: Thymidylate Synthase (TS) . The 5-OH group mimics the transition state of dUMP methylation or can act as an alternative substrate.

Protocol: Inverse Docking (Target Fishing)

Instead of docking to one protein, we screen the molecule against a library of relevant pharmacophores.[1]

Workflow:

-

Software: AutoDock Vina / PyRx.[1]

-

Search Space: Defined around the active sites of TPO (PDB: 5-iodouracil complex) and TS (PDB: dUMP complex).[1]

-

Grid Box: 25x25x25 Å centered on the co-crystallized ligand.

-

Validation: Re-dock the native ligand (RMSD must be < 2.0 Å).

Visualization: Docking Logic Flow

Figure 2: Inverse docking workflow to validate polypharmacological potential.

Critical Interaction Check: For TPO inhibition, look for a Sigma-hole interaction or coordination between the Sulfur atom of 5-HMP and the Iodine/Heme iron in the active site. For TS inhibition, the 5-OH group should form H-bonds with the catalytic arginine/cysteine residues [3].[1]

Part 4: Toxicity & Safety Assessment[1]

Structural Alerts

The "thiourea" substructure (N-C=S-N) is a known toxophore for thyroid toxicity (goitrogenic effect).[1] However, it is also the source of therapeutic efficacy for conditions like hyperthyroidism.

In Silico Toxicology Protocol (ProTox-II)

We assess toxicity endpoints using fragment-based propensity models.[1]

Table 2: Toxicity Risk Profile

| Endpoint | Prediction | Confidence | Mechanism |

| Hepatotoxicity | Low | High | Small, hydrophilic molecules are easily excreted renally.[1] |

| Carcinogenicity | Moderate | Medium | Thiouracils have shown equivocal evidence in rodent models (thyroid hyperplasia).[1] |

| Mutagenicity (Ames) | Negative | High | Lack of reactive electrophiles (e.g., epoxides, nitro groups).[1] |

| LD50 (Rodent) | ~1000 mg/kg | Medium | Class 4 (Harmful if swallowed).[1] |

Safety Margin Calculation: If the predicted effective concentration (EC50) from docking is in the micromolar range (e.g., 5 µM), and the predicted LD50 corresponds to ~10 mM, the Therapeutic Index (TI) is theoretically wide. However, chronic thyroid toxicity remains the primary safety concern.[1]

Conclusion

The in silico profile of This compound reveals a highly polar, fragment-like molecule that predominantly exists as the 2-thioxo tautomer in solution.[1]

-

Chemistry: DFT optimization is mandatory to fix the tautomeric state before docking.[1]

-

Biology: It is a likely inhibitor of Thyroid Peroxidase and potentially Thymidylate Synthase , positioning it as a candidate for hyperthyroidism or specific cancer subtypes.[1]

-

Safety: While acute toxicity is low, chronic thyroid modulation is an intrinsic property of the scaffold.[1]

This protocol provides a self-validating roadmap for moving 5-HMP from a chemical structure to a qualified lead candidate.[1]

References

-

Rostkowska, H. et al. (2025).[1] "Tautomerism of 2-thiouracil and its derivatives: A DFT and matrix isolation study." Journal of Physical Chemistry A. (Generalized citation for class behavior).

-

Daina, A., & Zoete, V. (2016).[1] "A BOILED-EGG To Predict Gastrointestinal Absorption and Brain Penetration of Small Molecules." ChemMedChem. [1]

-

Costi, M.P. et al. (2005).[1] "Thymidylate synthase inhibitors: a structure-based design approach." Current Medicinal Chemistry.

-

Banerjee, P. et al. (2018).[1] "ProTox-II: a webserver for the prediction of toxicity of chemicals." Nucleic Acids Research.[1]

Sources

The Pyrimidin-4(3H)-one Scaffold: From Synthetic Origins to Therapeutic Dominance

[1]

Introduction: The Structural Paradigm

The pyrimidine-4-one moiety (often referred to as the isocytosine scaffold when 2-amino substituted) represents a "privileged structure" in medicinal chemistry. Its ubiquity in drug discovery stems not merely from its presence in natural nucleobases (guanine, cytosine variants) but from its unique ability to present a rigid, planar array of hydrogen bond donors and acceptors.

The Tautomeric Imperative

The defining physicochemical feature of this scaffold is the prototropic tautomerism between the 4-hydroxypyrimidine (enol) and the pyrimidin-4(3H)-one (keto) forms.

-

Scientific Reality: While often drawn as the hydroxy tautomer in older literature, experimental evidence (X-ray crystallography, NMR in polar solvents) overwhelmingly favors the oxo- (keto-) tautomer, specifically the N3-H form (pyrimidin-4(3H)-one).

-

Drug Design Consequence: Recognition of the N3-H tautomer is critical for modeling receptor binding. The N3 position acts as a hydrogen bond donor, while the C4-carbonyl oxygen acts as a hydrogen bond acceptor.

Figure 1: The critical tautomeric equilibrium. Drug design must account for the Keto form (Green) as the bioactive species in most kinase pockets.

Historical Evolution & Synthetic Architectures[1]

The history of pyrimidin-4-ones is a journey from classical condensation chemistry to modern transition-metal-catalyzed functionalization.

The Principal Synthesis (Classic Condensation)

The most robust method, established in the late 19th century and refined throughout the 20th, involves the condensation of

Mechanism:

-

Nucleophilic Attack: The amidine nitrogen attacks the ketone carbonyl of the

-keto ester. -

Cyclization: The second nitrogen attacks the ester carbonyl.

-

Elimination: Loss of water and ethanol drives the formation of the aromatic ring.

Modern Synthetic Utility: Scaffold Hopping

In modern drug discovery, the monocyclic pyrimidin-4-one often serves as the core for fused systems.

-

Fusion with Benzene: Yields Quinazolin-4-ones (e.g., Idelalisib).

-

Fusion with Thiophene: Yields Thienopyrimidin-4-ones (Bioisosteres of quinazolines).

Figure 2: Synthetic evolution from simple precursors to complex fused drug candidates.[1]

Experimental Protocols

Protocol A: Synthesis of 2-Amino-6-methylpyrimidin-4(3H)-one

A self-validating standard protocol for generating the isocytosine core.

Objective: Synthesize the core scaffold using the Principal Synthesis method.

Reaction: Ethyl acetoacetate + Guanidine carbonate

| Reagent | Equivalents | Role |

| Guanidine Carbonate | 1.0 eq | Bis-nucleophile (Amidine source) |

| Ethyl Acetoacetate | 1.1 eq | Electrophile ( |

| Sodium Ethoxide (NaOEt) | 2.5 eq | Base (deprotonation) |

| Ethanol (Absolute) | Solvent | Reaction Medium |

Step-by-Step Methodology:

-

Preparation of Base: In a dry 250 mL round-bottom flask equipped with a reflux condenser and drying tube, dissolve sodium metal (or use pre-prepared NaOEt) in absolute ethanol (50 mL) under

atmosphere. Causality: Moisture exclusion is critical to prevent ester hydrolysis before cyclization. -

Addition of Amidine: Add guanidine carbonate (10 mmol) to the ethoxide solution. Stir for 15 minutes at room temperature to liberate the free guanidine base.

-

Condensation: Dropwise add ethyl acetoacetate (11 mmol) over 10 minutes. Observation: The solution may turn yellow/orange.

-

Reflux: Heat the mixture to reflux (

C) for 4–6 hours. Validation point: Monitor reaction progress via TLC (10% MeOH in DCM). The starting ester spot ( -

Isolation: Cool the reaction to room temperature. The sodium salt of the product may precipitate.[2]

-

Neutralization: Evaporate 50% of the solvent. Add water (20 mL) and neutralize carefully with Glacial Acetic Acid to pH 6–7. Causality: The product is amphoteric but least soluble at its isoelectric point.

-

Purification: Filter the resulting white precipitate. Wash with cold water and cold ethanol. Recrystallize from water/ethanol.

Characterization (Self-Validation):

-

1H NMR (DMSO-d6): Look for the singlet at

ppm (Methyl group) and a sharp singlet at

Mechanistic Pharmacology & Case Studies

The pyrimidin-4-one scaffold is a dominant player in kinase inhibition and antiviral therapy.

Mechanism of Action: The "Hinge Binder"

In kinase inhibitors, the pyrimidin-4-one motif often mimics the adenine ring of ATP.

-

Acceptor: The C4-Carbonyl accepts a proton from the kinase hinge region backbone (often a Valine or Leucine residue).

-

Donor: The N3-H donates a proton to the backbone carbonyl of the hinge.

Case Study: Idelalisib (Zydelig)

While technically a quinazolin-4-one , Idelalisib illustrates the evolution of the pyrimidin-4-one scaffold.

-

Target: PI3K

(Phosphoinositide 3-kinase delta). -

Structural Logic: The pyrimidin-4-one ring (embedded in the quinazoline) provides the essential hydrogen bonding to the ATP binding pocket (Val-851). The propeller-shaped substituents occupy the specificity pocket, granting selectivity for the delta isoform over alpha/beta.

Case Study: p38 MAP Kinase Inhibitors

Research into p38

-

Example: Compounds derived from Vertex and Scios pipelines often featured a 2,6-disubstituted pyrimidin-4-one.

-

Logic: The scaffold serves as a rigid spacer, orienting aromatic rings into the hydrophobic pockets I and II of the kinase.

Figure 3: The pharmacophore logic of pyrimidin-4-one kinase inhibitors.

References

-

Brown, D. J. (1962). The Pyrimidines. Wiley-Interscience. (The definitive text on pyrimidine chemistry and tautomerism).

-

Laufer, S. A., et al. (2002). "Synthesis and biological evaluation of novel p38 MAP kinase inhibitors." Journal of Medicinal Chemistry. Link

-

Pommier, Y., et al. (2005). "Integrase inhibitors to treat HIV/AIDS." Nature Reviews Drug Discovery. (Discusses pyrimidinone-like scaffolds in antivirals). Link

-

Galvão, T. L., et al. (2013).[3] "From 2-Hydroxypyridine to 4(3H)-Pyrimidinone: Computational Study on the Control of the Tautomeric Equilibrium." The Journal of Physical Chemistry A. (Validates the keto-tautomer dominance). Link

-

FDA Label - Idelalisib. (2014). (Clinical validation of the fused pyrimidin-4-one scaffold). Link

Sources

- 1. Synthesis of Novel Analogs of Thieno[2,3-d] Pyrimidin-4(3H)-ones as Selective Inhibitors of Cancer Cell Growth - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. From 2-hydroxypyridine to 4(3H)-pyrimidinone: computational study on the control of the tautomeric equilibrium - PubMed [pubmed.ncbi.nlm.nih.gov]

5-Hydroxy-2-mercapto-3H-pyrimidin-4-one: A Technical Guide to Solubility, Stability, and Handling

Topic: 5-Hydroxy-2-mercapto-3H-pyrimidin-4-one Solubility and Stability Content Type: In-Depth Technical Guide Audience: Researchers, Senior Scientists, and Formulation Engineers

Executive Summary

This compound (synonymous with 5-hydroxy-2-thiouracil or 2-thioisobarbituric acid ) represents a critical scaffold in medicinal chemistry, serving as a precursor for antiviral agents, a photo-active component in lithographic resists, and a metabolite in thiouracil pharmacology.

Its utility, however, is frequently compromised by a complex physicochemical profile. The compound exhibits pH-dependent solubility driven by multiple ionization sites and oxidative instability centered on the thiocarbonyl moiety. This guide provides an autonomous, data-driven framework for mastering the handling, characterization, and formulation of this specific pyrimidine derivative.

Physicochemical Identity & Tautomerism

To stabilize this compound, one must first understand its dynamic structure. It does not exist as a single static species but as a flux of tautomers.

-

Chemical Formula: C₄H₄N₂O₂S

-

Molecular Weight: 144.15 g/mol

-

CAS Number: 4874-36-6 (and related salts)

-

pKa Values (Estimated):

- (N3-H / Thioamide acidity)

- (C5-OH Phenolic acidity)

The Tautomeric Equilibrium

In the solid state and polar solvents, the compound predominantly exists in the 2-thioxo-4-oxo (lactam-thione) form. However, under basic conditions or in specific organic solvents, the 2-mercapto (thiol) form becomes relevant, particularly for nucleophilic substitution reactions.

Diagram 1: Tautomeric & Ionization States

The following diagram illustrates the pH-dependent structural shifts that dictate solubility.

Caption: Figure 1. Tautomeric equilibrium and ionization cascade of 5-hydroxy-2-thiouracil. Solubility increases significantly upon formation of the mono- and di-anions.

Solubility Profile

The solubility of this compound is amphoteric . It is sparingly soluble in neutral water but dissolves readily in alkaline solutions due to salt formation.

Quantitative Solubility Estimates (25°C)

| Solvent System | Solubility Rating | Estimated Conc. | Mechanistic Insight |

| Water (pH 2-6) | Very Slight | < 0.5 mg/mL | Neutral thione form dominates; high lattice energy prevents dissolution. |

| 0.1 N NaOH | Freely Soluble | > 50 mg/mL | Formation of Na+ salt (Di-anion); electrostatic repulsion breaks lattice. |

| 0.1 N HCl | Slight | < 1 mg/mL | Protonation suppresses ionization; limited by intrinsic solubility. |

| DMSO | Soluble | 20–50 mg/mL | Strong dipole-dipole interactions disrupt intermolecular H-bonds. |

| Ethanol/Methanol | Sparingly Soluble | 1–5 mg/mL | Limited capacity to solvate the rigid heterocyclic ring. |

| Acetonitrile | Insoluble | < 0.1 mg/mL | Lack of H-bond donors/acceptors to solvate the polar core. |

Protocol: Saturation Shake-Flask Solubility Determination

Do not rely on visual estimation. Use this protocol for precise data.

-

Preparation: Add excess solid (~50 mg) to 10 mL of the target solvent in a glass vial.

-

Equilibration: Agitate at 25°C for 24 hours (orbital shaker at 200 rpm).

-

pH Check: For aqueous buffers, measure pH after saturation, as the compound is acidic and may shift the buffer pH.

-

Filtration: Filter supernatant through a 0.45 µm PVDF filter (Nylon may bind the compound).

-

Quantification: Dilute filtrate 1:100 and analyze via UV-Vis (λ_max ~270 nm) or HPLC against a standard curve.

Stability & Degradation Mechanisms

The "2-mercapto" (or 2-thioxo) group is the thermodynamic weak link. Unlike uracil, thiouracils are highly susceptible to oxidative dimerization.

Primary Degradation Pathways

-

Oxidative Dimerization: In the presence of oxygen and trace metals, the thiol group forms a disulfide bond, creating bis(5-hydroxy-4-oxopyrimidin-2-yl)disulfide . This precipitates as an insoluble impurity.

-

Desulfurization: Under harsh oxidative conditions (e.g., peroxide), the sulfur can be extruded to form 5-hydroxyuracil or sulfonic acid derivatives.

-

Photodegradation: The conjugated thione system absorbs UV light strongly, leading to radical formation and ring opening or polymerization.

Diagram 2: Degradation Pathways

Caption: Figure 2. Major degradation pathways. Disulfide formation is the primary risk during storage in solution.

Analytical Methodologies

Developing an HPLC method for this compound requires suppressing ionization to obtain sharp peaks, as the multiple pKa values can cause peak tailing.

Recommended HPLC Conditions

-

Column: C18 (End-capped), 3.5 µm, 4.6 x 100 mm (e.g., Agilent Zorbax or Waters XBridge).

-

Mobile Phase A: 0.1% Formic Acid or 10 mM Ammonium Acetate (pH 5.0). Acidic pH keeps it neutral/mono-anionic.

-

Mobile Phase B: Acetonitrile (preferred over Methanol for lower backpressure).

-

Gradient: 5% B to 60% B over 10 minutes.

-

Detection: UV at 270 nm (thione band) and 220 nm .

-

Flow Rate: 1.0 mL/min.

Diagram 3: Analytical Workflow

Caption: Figure 3. Standardized analytical workflow for purity assessment.

Handling & Storage Guidelines

To ensure scientific integrity and reproducibility, strictly adhere to these storage protocols.

Storage

-

Solid State: Store at -20°C or 4°C under an inert atmosphere (Argon/Nitrogen). The solid is hygroscopic and sensitive to oxidation over time.

-

Solution: Do not store aqueous solutions for >24 hours. Prepare fresh. If storage is necessary, freeze at -80°C in amber vials to prevent photodegradation.

Formulation Tips

-

Antioxidants: When formulating in solution, add 0.1% w/v EDTA (to chelate metals that catalyze oxidation) or ascorbic acid .

-

pH Adjustment: For high concentration stocks, dissolve in dilute NaOH, then titrate down to pH 8.0 if possible, though precipitation may occur below pH 7.

References

-

PubChem. (2025).[1][2][3] 2-Thiouracil Compound Summary. National Library of Medicine. [Link]

-

Palumbo, A., et al. (2000).[4] 2-thiouracil is a selective inhibitor of neuronal nitric oxide synthase.[4] FEBS Letters, 485(2-3).[4] [Link]

-

Rostkowska, H., et al. (1990). Tautomerism and infrared spectra of thiouracils.[5] Matrix-isolation and ab initio studies. Journal of the American Chemical Society, 112(6), 2147–2151. [Link]

-

Vendrell-Criado, V., et al. (2013).[4] Photophysical properties of 5-substituted 2-thiopyrimidines. Photochemical & Photobiological Sciences, 12(8). [Link]

Sources

- 1. Thiouracil | C4H4N2OS | CID 1269845 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 5-(3-hydroxy-4-methoxybenzylidene)pyrimidine-2,4,6(1H,3H,5H)-trione | C12H10N2O5 | CID 3895644 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 5-(Hydroxymethyl)uracil | C5H6N2O3 | CID 78168 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. DNAmod: thiouracil [dnamod.hoffmanlab.org]

- 5. pubs.acs.org [pubs.acs.org]

Methodological & Application

Using 5-Hydroxy-2-mercapto-3H-pyrimidin-4-one in antimicrobial assays

Application Note: Antimicrobial Profiling of 5-Hydroxy-2-mercapto-3H-pyrimidin-4-one

Introduction & Chemical Context

This compound (also known as 5-hydroxy-2-thiouracil) represents a critical scaffold in medicinal chemistry. Belonging to the class of N-heterocycles, this compound features a pyrimidine core functionalized with a hydroxyl group at the C5 position and a mercapto (thiol) group at the C2 position.

Its significance in antimicrobial research stems from its structural mimicry of natural pyrimidines (uracil/thymine), allowing it to act as an antimetabolite. Specifically, derivatives of this core are investigated for their ability to inhibit enzymes in the de novo pyrimidine biosynthesis pathway (e.g., dihydroorotase or thymidylate synthase) and for their capacity to chelate metal ions essential for bacterial metalloenzymes due to the S/O donor atoms.

Key Physicochemical Properties:

-

Molecular Formula: C₄H₄N₂O₂S

-

Tautomerism: Exists in a thione-thiol equilibrium.[1] In solution, the thione form (2-thioxo) often predominates, which is crucial for hydrogen bonding interactions with target proteins.

-

Solubility Profile: Poorly soluble in neutral aqueous media; soluble in DMSO, DMF, and alkaline solutions (e.g., NaOH).

Material Preparation & Handling

Critical Causality: The reliability of antimicrobial data is directly proportional to the stability of the stock solution. The mercapto (-SH) group is susceptible to oxidative dimerization (forming disulfides), which renders the compound inactive.

Protocol A: Stock Solution Preparation

-

Solvent Selection: Use Dimethyl Sulfoxide (DMSO) , ACS spectrophotometric grade (≥99.9%). DMSO is chosen for its ability to disrupt the strong intermolecular hydrogen bonding of the pyrimidine ring without reacting with the thiol group.

-

Concentration: Prepare a primary stock at 10 mg/mL (or 20–50 mM).

-

Calculation: Weigh 10 mg of powder. Add 1.0 mL of DMSO. Vortex for 2 minutes.

-

Visual Check: Solution must be clear and colorless/pale yellow. If turbidity persists, sonicate at 40 kHz for 5 minutes at room temperature.

-

-

Storage: Aliquot into amber glass vials (to prevent photodegradation) and store at -20°C.

-

Shelf-life: Use within 1 month. Avoid repeated freeze-thaw cycles which accelerate oxidation.

-

Antimicrobial Assay Protocols

Workflow Visualization

Caption: Logical workflow for Broth Microdilution Assay ensuring standardized MIC determination.

Protocol B: Minimum Inhibitory Concentration (MIC)

Standard: CLSI M07-A10 / EUCAST

Objective: Determine the lowest concentration of this compound that inhibits visible growth.

Materials:

-

Mueller-Hinton Broth (MHB) (cation-adjusted).

-

96-well microtiter plates (polystyrene, flat bottom).

-

Resazurin dye (optional, for colorimetric endpoint).

-

Test Organisms: S. aureus (ATCC 25923), E. coli (ATCC 25922).[2]

Step-by-Step Procedure:

-

Plate Layout:

-

Columns 1–10: Test compound (Serial 2-fold dilutions).

-

Column 11: Growth Control (Bacteria + Media + DMSO).

-

Column 12: Sterility Control (Media only).

-

-

Dilution Series:

-

Add 100 µL of MHB to wells 1–12.

-

Add 100 µL of the compound stock (prediluted in media to 2x the highest desired test concentration) to column 1.

-

Perform serial dilution: Transfer 100 µL from Col 1 to Col 2, mix, repeat to Col 10. Discard the final 100 µL from Col 10.

-

Note on DMSO: Ensure the final DMSO concentration in the well is < 1% (v/v) . Higher concentrations are toxic to bacteria and will generate false positives.

-

-

Inoculum Preparation:

-

Prepare a direct colony suspension in saline to match a 0.5 McFarland standard (~1.5 × 10⁸ CFU/mL).

-

Dilute this suspension 1:100 in MHB to reach ~1.5 × 10⁶ CFU/mL.

-

-

Inoculation:

-

Incubation:

-

Seal plate with breathable film.

-

Incubate at 35 ± 2°C for 16–20 hours (24h for fungi).

-

-

Readout:

-

Visual: Inspect for turbidity (pellet formation). The MIC is the first clear well.

-

Colorimetric (Resazurin): Add 30 µL of 0.01% Resazurin solution. Incubate for 2–4 hours. Blue = Inhibition (No growth); Pink = Growth (Metabolic reduction).

-

Data Analysis & Interpretation

When analyzing results for this compound, compare MIC values against standard breakpoints. Since this is a research compound, no official breakpoints exist, so relative potency is key.

Table 1: Interpretation Guide

| MIC Value (µg/mL) | Classification | Comment |

| < 10 | Potent | Likely specific target engagement (e.g., enzyme inhibition). |

| 10 – 100 | Moderate | Common for initial hits; may require structural optimization. |

| > 100 | Weak/Inactive | Activity likely due to non-specific toxicity or pH effects. |

Troubleshooting Anomalies:

-

Precipitation in Wells: If the compound precipitates upon adding aqueous media, the MIC is invalid. Correction: Use a lower starting concentration or add a solubilizing agent like Tween-80 (0.02%).

-

Color Interference: The compound itself may absorb light. Always subtract the "Sterility Control" blank values if using OD₆₀₀ readings.

Mechanistic Insight (Mode of Action)

The antimicrobial activity of 2-mercapto-pyrimidin-4-one derivatives is often linked to the interference with nucleotide metabolism.

Caption: Proposed Mechanism of Action targeting pyrimidine biosynthesis enzymes.

References

-

Clinical and Laboratory Standards Institute (CLSI). (2018). Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; Approved Standard—Eleventh Edition (M07-A11). CLSI.[3][5][6] [Link]

-

Mohamed, M. S., et al. (2022).[7] "Synthesis and Antimicrobial, Anticancer and Anti-Oxidant Activities of Novel 2,3-Dihydropyrido[2,3-d]pyrimidine-4-one Derivatives." Molecules, 27(4), 1234. [Link]

-

Al-Mulla, A. (2016).[1] "Synthesis and antimicrobial activity of some 5-amino-2-mercapto-1,3,4-thiadiazole derivatives." ResearchGate. [Link]

-

European Committee on Antimicrobial Susceptibility Testing (EUCAST). (2025). "Reading guide for broth microdilution." [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Antimicrobial and cytotoxic activities of novel pyrimidine-2,4-dione connected with 2<i>H</i>-thiopyran derivatives - Journal of King Saud University - Science [jksus.org]

- 3. pdb.apec.org [pdb.apec.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Methods for in vitro evaluating antimicrobial activity: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. actascientific.com [actascientific.com]

- 7. mdpi.com [mdpi.com]

Application Note: Evaluation of Anti-Inflammatory Efficacy of 5-Hydroxy-2-mercapto-3H-pyrimidin-4-one in LPS-Induced Macrophages

[1][2]

Introduction & Mechanistic Rationale

The compound 5-Hydroxy-2-mercapto-3H-pyrimidin-4-one (also referred to as 5-hydroxy-2-thiouracil ) represents a privileged scaffold in medicinal chemistry. The pyrimidine core acts as a bio-isostere for nucleobases, while the C2-mercapto (thiol) and C5-hydroxyl groups provide dual functionality:

-

Redox Modulation: The thiol/thione equilibrium allows for scavenging of Reactive Oxygen Species (ROS), a critical upstream trigger of the inflammatory cascade.

-

Enzyme Inhibition: Analogues of this structure have shown potency in inhibiting Cyclooxygenase-2 (COX-2) and 5-Lipoxygenase (5-LOX) , likely by chelating active site metal ions or competing with arachidonic acid.

This protocol details a rigorous in vitro validation pipeline using Lipopolysaccharide (LPS)-stimulated RAW 264.7 murine macrophages . This model mimics the acute phase of inflammation where Toll-Like Receptor 4 (TLR4) activation leads to the nuclear translocation of NF-

Pre-Experimental Considerations

Compound Handling & Stability (Critical)

The C2-mercapto group is susceptible to oxidative dimerization (forming disulfides) in solution, which can alter biological activity.

-

Vehicle: Dimethyl sulfoxide (DMSO).

-

Stock Preparation: Prepare a 100 mM stock solution immediately prior to use. Avoid freeze-thaw cycles of the solvated compound.

-

Solubility Check: The C5-hydroxyl group increases polarity. If precipitation occurs in culture media, mild sonication (30 sec) or warming to 37°C is permissible.

Experimental Controls

-

Negative Control: Cells + Media (No LPS, No Drug).

-

Model Control: Cells + LPS (1

g/mL) + Vehicle (DMSO < 0.1%). -

Positive Control: Dexamethasone (1

M) or Indomethacin (10

Experimental Workflow

The following diagram illustrates the logical flow of the evaluation, ensuring that cytotoxicity is ruled out before efficacy is claimed.

Caption: Sequential workflow for validating anti-inflammatory activity. Toxicity screening (Red) precedes functional assays (Green).

Detailed Protocols

Phase 1: Cytotoxicity Screening (Go/No-Go)

Objective: Determine the non-toxic concentration range to ensure reduced inflammation is not due to cell death.

-

Seeding: Plate RAW 264.7 cells at

cells/well in a 96-well plate. Incubate overnight at 37°C, 5% CO -

Treatment: Aspirate media. Add fresh DMEM containing the test compound at increasing concentrations (e.g., 1, 5, 10, 25, 50, 100

M). -

Incubation: Incubate for 24 hours.

-

Readout: Add 10

L of CCK-8 or MTT reagent. Incubate 2-4 hours. Measure absorbance (450 nm for CCK-8; 570 nm for MTT). -

Criteria: Select concentrations maintaining >90% cell viability for subsequent anti-inflammatory assays.

Phase 2: Nitric Oxide (NO) Inhibition Assay

Objective: Quantify the inhibition of NO, a primary inflammatory mediator produced by iNOS.

-

Seeding: Plate cells at

cells/well in 96-well plates. -

Pre-treatment: Treat cells with selected non-toxic concentrations of the compound for 1 hour prior to induction.

-

Induction: Add LPS (final concentration 1

g/mL).[1] Co-incubate for 24 hours. -

Griess Reaction:

-

Transfer 100

L of culture supernatant to a new plate. -

Add 100

L of Griess Reagent (1:1 mix of 1% sulfanilamide and 0.1% NED).[2] -

Incubate 10 minutes at room temperature in the dark.

-

-

Measurement: Read absorbance at 540 nm . Calculate NO concentration using a Sodium Nitrite (

) standard curve.[2]

Phase 3: Mechanistic Confirmation (Western Blot)

Objective: Confirm the compound downregulates the protein machinery (iNOS, COX-2) rather than just scavenging the product.

-

Lysis: After 24h treatment (as in Phase 2), wash cells with ice-cold PBS and lyse using RIPA buffer + Protease/Phosphatase Inhibitors.

-

Separation: Resolve 30

g of protein per lane on a 10% SDS-PAGE gel. -

Blotting: Transfer to PVDF membrane. Block with 5% non-fat milk.

-

Antibodies:

-

Primary: Anti-iNOS (1:1000), Anti-COX-2 (1:1000), Anti-p65 (NF-

B) (1:1000), Anti- -

Secondary: HRP-conjugated IgG.

-

-

Analysis: Visualize via ECL. Densitometry should show dose-dependent reduction in iNOS/COX-2 bands relative to the LPS-only control.

Mechanistic Pathway Visualization

Understanding the point of intervention is crucial for publication. 2-mercapto-pyrimidinones typically intervene by blocking the phosphorylation of I

Caption: Proposed Mechanism of Action. The compound inhibits NF-κB translocation and downstream inflammatory enzyme expression.[3]

Data Presentation & Statistical Analysis

Quantitative data must be analyzed using One-way ANOVA followed by Dunnett’s post-hoc test (comparing all columns to the LPS-only control).

Table 1: Example Data Structure for Reporting

| Group | Treatment | Conc.[1][4][2][3][5][6][7][8][9] ( | NO Release ( | TNF- | Cell Viability (%) |

| Control | Media Only | - | |||

| Model | LPS Only | - | |||

| Pos. Ctrl | Dexamethasone | 1 | |||

| Test | 5-OH-2-SH-Pm | 10 | |||

| Test | 5-OH-2-SH-Pm | 50 | |||

| Test | 5-OH-2-SH-Pm | 100 |

Note: ##P<0.01 vs Control; *P<0.05, **P<0.01 vs LPS Model.

References

-

Guidelines for anti-inflammatory assays in RAW264.7 cells. Source: Food Safety and Health (via ResearchGate) [Link]

-

Pyrimidine Derivatives as Selective COX-2 Inhibitors with Anti-Inflammatory and Antioxidant Properties. Source: MDPI (Molecules) [Link]

-

Novel 2-Thiouracil-5-Sulfonamide Derivatives: Design, Synthesis, and Biological Evaluation. Source: NIH (PubMed Central) [Link]

-

Anti-inflammatory effect of sulforaphane on LPS-stimulated RAW 264.7 cells (Methodology Reference). Source: NIH (PubMed Central) [Link]

-

Synthesis and anti-inflammatory activity of substituted 2-mercapto-3-(N-aryl)pyrimido[5,4-c]cinnolin-4-(3H)-ones. Source: PubMed [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. longdom.org [longdom.org]

- 3. Small molecule compounds with good anti-inflammatory activity reported in the literature from 01/2009 to 05/2021: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Anti-inflammatory effect of sulforaphane on LPS-stimulated RAW 264.7 cells and ob/ob mice - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Anti-inflammatory effects of methylthiouracil in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. In vitro and in vivo anti-inflammatory and antinociceptive activities of a synthetic hydrangenol derivative: 5-hydroxy-2-(4-hydroxyphenyl)-4H-chromen-4-one - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. ijpsonline.com [ijpsonline.com]

- 8. researchgate.net [researchgate.net]

- 9. Hydroxytyrosol Exerts Anti-Inflammatory and Anti-Oxidant Activities in a Mouse Model of Systemic Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Pharmacological Evaluation of 5-Hydroxy-2-mercapto-3H-pyrimidin-4-one as a P2Y12 Receptor Antagonist

Introduction & Mechanistic Rationale

The P2Y12 receptor is a G-protein coupled receptor (GPCR) predominantly expressed on the platelet surface.[1][2] It plays a pivotal role in hemostasis and thrombosis by amplifying platelet activation initiated by other agonists. The endogenous ligand, Adenosine Diphosphate (ADP), binds to P2Y12, triggering a

5-Hydroxy-2-mercapto-3H-pyrimidin-4-one (a functionalized thiouracil derivative) presents a pyrimidine scaffold structurally distinct from classic thienopyridines (e.g., Clopidogrel) or ATP analogs (e.g., Cangrelor). This application note details the experimental setup required to validate this compound as a reversible P2Y12 antagonist.

Mechanistic Hypothesis

If the candidate compound acts as an antagonist:

-

Binding: It will compete with [3H]-2-MeS-ADP for the P2Y12 binding pocket.

-

Signaling: It will prevent the ADP-mediated decrease in cAMP levels in Forskolin-stimulated cells.

-

Physiology: It will inhibit ADP-induced platelet aggregation in Light Transmission Aggregometry (LTA).[3]

Experimental Setup & Workflows

Signaling Pathway Visualization

The following diagram illustrates the P2Y12 signaling cascade and the specific intervention point of the antagonist.

Caption: P2Y12 signaling pathway.[2][3][4][5][6][7][8][9][10][11][12][13] ADP activation lowers cAMP, promoting aggregation. The antagonist blocks this, maintaining high cAMP and inhibiting aggregation.

Detailed Protocols

Protocol A: In Vitro cAMP Functional Assay

Objective: To quantify the antagonist's ability to prevent ADP-mediated inhibition of cAMP accumulation. System: CHO cells stably expressing human P2Y12 receptor.

Reagents:

-

Assay Buffer: HBSS + 20 mM HEPES, pH 7.4, containing 500 µM IBMX (phosphodiesterase inhibitor).

-

Agonist: 2-MeS-ADP (Potent P2Y12 agonist).[11]

-

Stimulator: Forskolin (10 µM).

-

Detection: TR-FRET cAMP kit (e.g., HTRF or Lance Ultra).

Step-by-Step Procedure:

-

Cell Preparation: Harvest CHO-P2Y12 cells and resuspend in Assay Buffer at

cells/mL. -

Compound Plating:

-

Add 5 µL of This compound (serial dilutions in DMSO) to a 384-well low-volume plate.

-

Controls: DMSO only (0% inhibition), known antagonist (e.g., Ticagrelor, 1 µM) as positive control.

-

-

Incubation (Antagonist Mode):

-

Add 5 µL of cell suspension to the wells.

-

Incubate for 15 minutes at Room Temperature (RT) to allow antagonist binding.

-

-

Stimulation:

-

Add 5 µL of Agonist Mix containing:

-

Forskolin (final conc. 10 µM) — Required to raise basal cAMP.

-

2-MeS-ADP (EC80 concentration, typically 10-30 nM).

-

-

Incubate for 30 minutes at RT.

-

-

Detection:

-

Add detection reagents (cAMP-d2 and Anti-cAMP-Cryptate) per kit instructions.

-

Incubate 1 hour.

-

Read on a TR-FRET compatible plate reader (e.g., EnVision).

-

-

Analysis:

-

Plot FRET ratio vs. log[Compound].

-

Calculate IC50 (concentration restoring 50% of the cAMP signal suppressed by ADP).

-

Protocol B: Light Transmission Aggregometry (LTA)

Objective: To validate physiological efficacy in human Platelet Rich Plasma (PRP). Standard: Gold standard for ex vivo platelet function testing.

Workflow Diagram:

Caption: LTA workflow. PRP is isolated from citrated blood, pre-incubated with the antagonist, and stimulated with ADP. Light transmission is monitored.

Step-by-Step Procedure:

-

Blood Collection:

-

Collect venous blood into 3.2% sodium citrate tubes (Blue top).[14]

-

Critical: Discard the first 2 mL to avoid tissue factor contamination.

-

-

PRP Preparation:

-

Centrifuge at 200 x g for 10-15 minutes at RT (no brake).

-

Carefully collect the upper layer (PRP).[15]

-

Prepare Platelet Poor Plasma (PPP) by centrifuging the remaining blood at 2000 x g for 10 minutes.

-

-

Baseline Calibration:

-

Set the aggregometer (e.g., Chrono-log) to 0% transmission with PRP and 100% transmission with PPP.

-

-

Assay Run:

-

Aliquot 450 µL PRP into a cuvette with a stir bar (1200 rpm, 37°C).

-

Add 5 µL of This compound (Test) or Vehicle (Control).

-

Incubate for 2-5 minutes.

-

Add 5 µL ADP (Final concentration 5, 10, or 20 µM).

-

-

Data Capture:

-

Record aggregation curves for 6-10 minutes.

-

Primary Endpoint: Maximal Platelet Aggregation (MPA, %).

-

Inhibition Calculation:

-

Data Presentation & Analysis

Expected Results Summary

| Assay Type | Readout | Agonist Only (ADP) | Agonist + Antagonist | Interpretation |

| cAMP (Gi) | FRET Signal | Low (Gi active) | High (Gi blocked) | Restoration of cAMP indicates antagonism. |

| LTA | % Transmission | High (>60%) | Low (<20%) | Prevention of clearing indicates inhibition of aggregation. |

| VASP | Phosphorylation | Low (PRI High) | High (PRI Low) | Confirms P2Y12 specificity downstream. |

Statistical Treatment[3]

-

IC50 Determination: Use non-linear regression (4-parameter logistic fit) in GraphPad Prism or similar software.

-

Schild Plot: If competitive antagonism is suspected, perform the assay at multiple ADP concentrations. A slope of 1 in a Schild plot (

vs.

References

-

P2Y12 Receptor Biology & Signaling

-

Hollopeter, G., et al. (2001). "Identification of the platelet ADP receptor targeted by antithrombotic drugs." Nature.

-

-

cAMP Assay Protocols for Gi-GPCRs

-

Gabriel, D., et al. (2003). "High throughput screening technologies for direct cyclic AMP measurement." Assay and Drug Development Technologies.

-

-

Light Transmission Aggregometry Guidelines

-

Cattaneo, M., et al. (2013). "Recommendations for the standardization of light transmission aggregometry: a consensus of the working party from the Platelet Physiology Subcommittee of SSC/ISTH." Journal of Thrombosis and Haemostasis.

-

-

VASP Phosphorylation Assay

-

Aleil, B., et al. (2005). "Flow cytometric analysis of VASP phosphorylation: a sensitive marker of P2Y12 receptor inhibition." Journal of Thrombosis and Haemostasis.

-

-

Pyrimidine Derivatives as Antagonists

-

Kim, Y.B., et al. (2018). "Antithrombotic P2Y12 receptor antagonists: recent developments in drug discovery." Drug Discovery Today.

-

Sources

- 1. What are P2Y12 receptor modulators and how do they work? [synapse.patsnap.com]

- 2. The Role and Molecular Mechanism of P2Y12 Receptors in the Pathogenesis of Atherosclerotic Cardiovascular Diseases | MDPI [mdpi.com]

- 3. machaondiagnostics.com [machaondiagnostics.com]

- 4. Comparison of Light Transmission Aggregometry With Impedance Aggregometry in Patients on Potent P2Y12 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. academic.oup.com [academic.oup.com]

- 7. biocytex.fr [biocytex.fr]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. The P2Y12 Receptor Antagonist Selatogrel Dissolves Preformed Platelet Thrombi In Vivo | MDPI [mdpi.com]

- 11. medchemexpress.com [medchemexpress.com]

- 12. Antithrombotic P2Y12 receptor antagonists: recent developments in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. P2Y12 Antagonists in Cardiovascular Disease—Finding the Best Balance Between Preventing Ischemic Events and Causing Bleeding - PMC [pmc.ncbi.nlm.nih.gov]

- 14. uchicagomedlabs.testcatalog.org [uchicagomedlabs.testcatalog.org]

- 15. Platelet Function Testing: Light Transmission Aggregometry [practical-haemostasis.com]

Cell-based assays involving 5-Hydroxy-2-mercapto-3H-pyrimidin-4-one

Application Note: Functional Characterization of 5-Hydroxy-2-mercapto-3H-pyrimidin-4-one in Cellular Models

Introduction & Biological Context

This compound (also referred to as 5-hydroxy-2-thiouracil ) is a bioactive heterocyclic compound belonging to the thiouracil family. While 2-thiouracils (e.g., Propylthiouracil, PTU) are clinically established Thyroid Peroxidase (TPO) inhibitors used to treat hyperthyroidism, the addition of the 5-hydroxyl group introduces unique physicochemical properties, including enhanced antioxidant potential and altered hydrogen-bonding capabilities.

This Application Note details the protocols for evaluating this compound's activity in two distinct but mechanistically related cell-based systems:

-

Melanogenesis Inhibition (B16F10 Cells): Assessing the compound's ability to inhibit Tyrosinase, a copper-containing enzyme homologous to TPO.[1][2]

-

Thyroid Peroxidase (TPO) Activity (FRTL-5 Lysates): Evaluating the blockade of iodination, the primary pharmacological target of thiouracils.[1]

Mechanism of Action

The biological activity of this compound is driven by its tautomeric thione/thiol group and the 5-hydroxyl moiety.

-

Enzyme Inhibition (TPO & Tyrosinase): Both enzymes utilize oxidative pathways involving metal cofactors (Heme in TPO, Copper in Tyrosinase).[1] The thiocarbonyl group (

) of the pyrimidine ring acts as a "suicide substrate" or competitive inhibitor, coordinating with the metal center and blocking the oxidation of the native substrate (Tyrosine or Iodide). -

Radical Scavenging: The 5-hydroxyl group provides a redox-active site capable of scavenging Reactive Oxygen Species (ROS), potentially protecting cells from oxidative stress associated with peroxidase inhibition.

Figure 1: Dual-mechanism pathway showing the inhibition of peroxidase-family enzymes and direct antioxidant activity.

Compound Preparation & Solubility

The specific tautomeric nature of this compound requires careful handling to ensure bioavailability in cell culture.[1]

-

Solvent: Dimethyl sulfoxide (DMSO) is the preferred solvent.[1]

-

Stock Concentration: Prepare a 100 mM stock solution in sterile DMSO.

-

Storage: Aliquot and store at -20°C. Avoid repeated freeze-thaw cycles as the thiol group is susceptible to oxidation (disulfide formation).[1]

-

Working Solution: Dilute in cell culture media immediately prior to use.[1] Keep final DMSO concentration

to avoid solvent cytotoxicity.[1]

Protocol A: Melanogenesis Inhibition Assay (B16F10 Cells)

This assay quantifies the compound's ability to inhibit melanin synthesis, a direct measure of cellular Tyrosinase activity.[1]

Materials

-

Cell Line: B16F10 Murine Melanoma cells.[1]

-

Reagents:

-MSH (Melanocyte Stimulating Hormone), L-DOPA, NaOH, Triton X-100.[1] -

Detection: Microplate reader (405 nm and 475 nm).[1]

Experimental Workflow

-

Seeding:

-

Seed B16F10 cells at

cells/well in a 24-well plate containing DMEM + 10% FBS. -

Incubate for 24 hours at 37°C, 5% CO

.

-

-

Treatment:

-

Macroscopic Observation:

-

Melanin Quantification:

-

Intracellular Tyrosinase Activity (Lysate Assay):

Figure 2: Workflow for assessing melanogenesis and tyrosinase activity in B16F10 cells.

Protocol B: Thyroid Peroxidase (TPO) Inhibition[1]

While radio-iodine uptake (

Experimental Workflow

-

Source Material:

-

Reaction Setup (96-well Black Plate):

-

Initiation:

-

Add 10

L of Hydrogen Peroxide (H -

Note: TPO catalyzes the oxidation of Iodide, which then reacts with Amplex Red to form Resorufin.

-

-

Measurement:

-

Incubate at room temperature for 30 minutes protected from light.

-

Measure Fluorescence: Ex 530 nm / Em 590 nm .

-

Data Analysis & Interpretation

Data should be normalized to total protein content (BCA assay) or cell viability (MTT assay) to ensure inhibition is not an artifact of cytotoxicity.[1]

Table 1: Expected Results Matrix

| Assay | Readout | Effect of 5-OH-2-Thiouracil | Interpretation |

| Melanin Content | Abs (405 nm) | Decrease (Dose-dependent) | Inhibition of pigment synthesis. |

| Tyrosinase Activity | Abs (475 nm) | Decrease | Direct enzyme inhibition (likely competitive).[1] |

| TPO Activity | RFU (590 nm) | Decrease | Blockade of iodination (Anti-thyroid potential).[1] |

| Cell Viability | Abs (570 nm) | Stable (>80%) | Compound is non-toxic at effective doses.[1] |

Calculation of IC

References

-

Palumbo, A., et al. (1994). Specific incorporation of 2-thiouracil into biological melanins.[1][3] Biochimica et Biophysica Acta (BBA).[1]

-

Napolitano, A., et al. (1996). Mechanism of selective incorporation of the melanoma seeker 2-thiouracil into growing melanin.[1][3] Journal of Medicinal Chemistry. [1]

-

Davidson, B., et al. (1979). The inhibition of thyroid peroxidase by propylthiouracil.[1][4] Endocrinology.

-

Vendrell-Criado, V., et al. (2013). Photophysical properties of 5-substituted 2-thiopyrimidines.[1][3] Photochemical & Photobiological Sciences.

-

Kim, D., et al. (2012). Inhibitory effects of 5-hydroxy-2-methyl-chroman-4-one on melanogenesis. Biological and Pharmaceutical Bulletin. (Cited for 5-hydroxy chromophore comparison).

Sources

Strategic Evaluation of 5-Hydroxy-2-mercapto-3H-pyrimidin-4-one Scaffolds in Oncology

Executive Summary

5-Hydroxy-2-mercapto-3H-pyrimidin-4-one (also referred to as 5-hydroxy-2-thiouracil) represents a "privileged scaffold" in medicinal chemistry. While the parent molecule exhibits modest intrinsic cytotoxicity, its structural versatility allows it to serve as a precursor for potent anticancer agents, including 2-thiouracil-5-sulfonamides and metal-coordinated complexes .

This guide details the application of this scaffold in cancer cell line studies, moving beyond simple toxicity screening to in-depth mechanistic validation.[1] We focus on its role as a nucleobase antimetabolite mimic (targeting Thymidylate Synthase) and a kinase inhibitor scaffold (targeting CDK2A/VEGFR).

Scientific Foundation: Mechanism of Action

To design effective experiments, researchers must understand why this scaffold works. The 2-mercapto-pyrimidin-4-one core mimics natural pyrimidines (uracil/thymine) but introduces a "thiol trigger" and a hydroxyl group that facilitate unique binding interactions.

Core Mechanisms

-

Antimetabolite Activity: Similar to 5-Fluorouracil (5-FU), derivatives can be ribosylated and incorporated into RNA/DNA or inhibit Thymidylate Synthase (TS) , blocking the methylation of dUMP to dTMP, leading to "thymineless death."

-

Kinase/Enzyme Inhibition: The C5-position is a critical vector for substitution. Sulfonamide derivatives at this position have been proven to dock into the ATP-binding pocket of Cyclin-Dependent Kinase 2 (CDK2A) , arresting the cell cycle at G1/S or G2/M phases.

-

Metal Chelation: The 5-hydroxy and 4-carbonyl groups can chelate metal ions (Cu²⁺, Zn²⁺), potentially inhibiting metalloenzymes like Matrix Metalloproteinases (MMPs) involved in metastasis.

Pathway Visualization

Figure 1: Multi-target mechanism of action for 5-hydroxy-2-thiouracil derivatives, highlighting pathways leading to apoptosis.

Experimental Protocol: High-Throughput Cytotoxicity Screening

Objective

Determine the IC50 of novel this compound derivatives against a panel of cancer cell lines (MCF-7, HepG2, A549).

Reagents & Preparation

-

Compound Stock: Dissolve derivatives in 100% DMSO to a concentration of 10 mM .

-

Critical: Mercapto compounds are prone to oxidation (disulfide bond formation). Store stocks at -20°C under nitrogen/argon if possible. Avoid repeated freeze-thaw cycles.

-

-

Cell Lines:

-